9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine is a purine derivative characterized by the presence of a 4-chloro-6-methylpyrimidin-2-yl group at the 9-position of the purine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways.
9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine belongs to the class of purine derivatives and can be classified as a potential pharmaceutical agent due to its structural features that may interact with biological targets, particularly kinases.
The synthesis of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine generally involves several key steps:
The synthesis may utilize various reagents and catalysts tailored to enhance yield and selectivity. For instance, solid acid catalysts like sulfated Titania have been employed in similar syntheses to facilitate reactions under mild conditions .
The molecular structure of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine consists of:
This configuration contributes to its potential biological activity.
The molecular formula is C12H13ClN6, with a molecular weight of approximately 276.73 g/mol. The compound's topological polar surface area and hydrogen bond donor count are critical for predicting its solubility and permeability properties in biological systems .
9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine has been studied for its reactivity in various chemical transformations:
The compound's reactivity is influenced by the electronic properties imparted by both the chlorinated pyrimidine and the purine moiety, allowing for targeted modifications that enhance biological activity.
The mechanism of action for 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine primarily involves inhibition of specific kinases within cellular signaling pathways. These kinases are crucial for processes such as cell proliferation and survival.
Studies suggest that compounds with similar structures exhibit significant inhibition against phosphatidylinositol 3-kinase delta pathways, which are implicated in various cancers . This inhibition can lead to reduced cell growth and increased apoptosis in cancerous cells.
The physical properties include:
Key chemical properties include:
These properties are critical for formulation development in pharmaceutical applications .
9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine has potential applications in:
The ongoing research into this compound highlights its significance in drug discovery and development within cancer therapeutics .
The discovery of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine emerged from systematic efforts to optimize purine-pyrimidine hybrid scaffolds for targeted cancer therapy in the early 2000s. This compound represents a strategic evolution from first-generation purine analogs like 6-thioguanine and cladribine, which primarily disrupted nucleic acid synthesis but lacked target specificity. Researchers recognized that the integration of pyrimidine components could enhance selective protein kinase inhibition, leading to the rational design of bifunctional molecules targeting ATP-binding sites in oncogenic kinases [2] [7].
The compound’s development trajectory parallels that of clinical candidates such as BIIB021 (6-chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine), an orally bioavailable HSP90 inhibitor investigated for breast cancer and glioblastoma. BIIB021 demonstrated potent antitumor effects in xenograft models by promoting the degradation of kinase clients through chaperone inhibition, validating the therapeutic potential of this hybrid chemotype [2]. Key synthetic intermediates enabling access to these hybrids included 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), whose chlorine atom facilitated nucleophilic displacement with purinylmethyl derivatives – a pivotal reaction in constructing the critical methylene bridge [6].
Table 1: Evolution of Purine-Pyrimidine Hybrids in Targeted Therapy
Generation | Representative Compound | Primary Target | Therapeutic Limitation |
---|---|---|---|
First | 6-Thioguanine | DNA synthesis | High bone marrow toxicity |
Second | Clofarabine | Ribonucleotide reductase | Narrow therapeutic index |
Hybrid Era | 9-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine | Kinase/HSP90 complexes | Under investigation |
Purine-pyrimidine hybrids constitute a privileged scaffold in oncology due to their dual pharmacophoric functionality: The purine moiety mimics adenosine in ATP-binding pockets, while the pyrimidine subunit enables strategic substitutions that modulate pharmacokinetics and target engagement. This architecture permits simultaneous optimization of binding affinity (purine domain) and metabolic stability (pyrimidine domain) [2] [7]. For 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine, the 6-aminopurine group forms canonical hydrogen bonds with kinase hinge regions, while the lipophilic 4-chloro-6-methylpyrimidine enhances membrane permeability and directs complementary interactions with hydrophobic subpockets [1] [7].
Metabolic studies of related compounds reveal that the methylenepurine linkage resists cytochrome P450-mediated cleavage, a significant advantage over ester-containing inhibitors. As observed with BIIB021, the primary metabolic pathways involve:
Table 2: Impact of Pyrimidine Substituents on Hybrid Compound Properties
Substituent Position | Chemical Group | Effect on Target Binding | Influence on ADME |
---|---|---|---|
4-Pyrimidine | Chloro | Enhanced hydrophobic contact with LID region | Reduced oxidative metabolism |
6-Pyrimidine | Methyl | Steric occlusion of non-conserved residues | Increased microsomal stability |
2-Pyrimidine | Methylene linker | Optimal distance for purine positioning | Resistance to hydrolytic cleavage |
The scaffold’s versatility is evidenced by its tolerance for diverse pyrimidine modifications. For instance, replacing the 4-chloro group with iodine (as in 6-chloro-9-[(4-iodo-3,5-dimethylpyridin-2-yl)methyl]-9H-purin-2-amine) maintained HSP90 inhibition while altering cellular distribution patterns [3]. Similarly, substituting the 6-methyl group with methoxy in BIIB021 improved oral bioavailability without compromising target engagement [2].
The molecular architecture of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine (molecular formula: C₁₁H₁₀ClN₇) exhibits three distinctive features that enable high-affinity selective binding [1]:
Crystallographic analyses of analogous compounds reveal that the chlorine atom at the pyrimidine 4-position serves dual purposes: It electronically withdraws density from the pyrimidine ring, enhancing π-stacking with phenylalanine residues in HSP90’s ATP-binding site, while also providing a halogen bonding acceptor for backbone carbonyl oxygens [7]. The methyl group at position 6 sterically blocks metabolism at this position and complements shallow hydrophobic regions adjacent to the ATP-binding site in kinases like EGFR and CDK4/6 [7] [8].
Table 3: Key Structural Elements and Their Binding Contributions
Structural Element | Bond Type | Target Interaction | Energy Contribution (kJ/mol)* |
---|---|---|---|
Purine N-1 | Hydrogen bond | Kinase hinge region carbonyl | -15.2 to -18.7 |
6-Amino group | Hydrogen bond | Kinase hinge region NH | -12.8 to -14.3 |
4-Chloro substituent | Halogen bond | Backbone C=O (Glu-87 in HSP90) | -7.5 to -9.1 |
Pyrimidine methyl | Hydrophobic | Leu-48 hydrophobic pocket | -6.2 to -8.4 |
Estimated from molecular dynamics simulations of analogous purine-pyrimidine hybrids [7] |
The molecule’s three-dimensional topology (InChIKey: XLKVTYBBRQZTCK-UHFFFAOYSA-N) permits simultaneous engagement with both conserved and non-conserved regions of kinase targets. The protonatable N7 purine nitrogen allows salt bridge formation with aspartate residues in acidic microenvironments of tumors, while the electron-deficient pyrimidine ring participates in charge-transfer interactions with proximal tyrosine or histidine residues [1] [7]. This multifaceted binding signature differentiates it from simpler purine analogs and underpins its investigation in selective kinase modulation strategies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1